
(R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of two trifluoromethyl groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of microorganisms such as Trichoderma asperellum or Leifsonia sp. . The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling, with the reaction being carried out at 30°C and 200 rpm .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the biocatalytic processes to achieve high yields and enantiomeric excess. For instance, the use of recombinant Escherichia coli expressing carbonyl reductase has been shown to convert 3,5-bis(trifluoromethyl)acetophenone to the desired product with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- ®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Uniqueness
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is unique due to its chiral nature and the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These features distinguish it from other similar compounds and make it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C11H9F6NO2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20)/t8-/m1/s1 |
InChI-Schlüssel |
OUANSSWMRQKJHU-MRVPVSSYSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
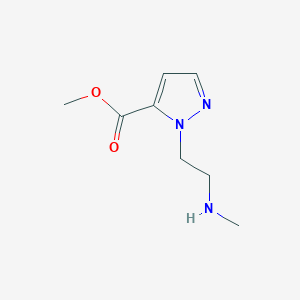
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
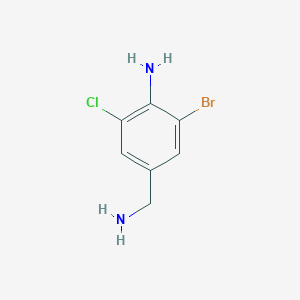

![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)

![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
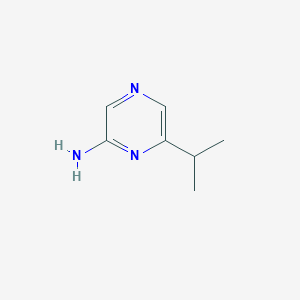
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)
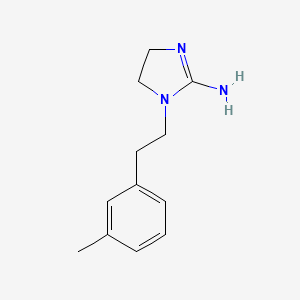

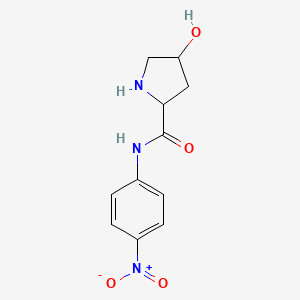
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
